5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine
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Overview
Description
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 5th position, an ethyl group at the 4th position, and a 4-[(propan-2-yl)oxy]phenyl group at the 6th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylpyrimidine and 4-[(propan-2-yl)oxy]phenyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or bind to specific receptors, leading to the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-ethyl-6-phenylpyrimidine: Lacks the 4-[(propan-2-yl)oxy] group, resulting in different chemical and biological properties.
4-Ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine:
Uniqueness
The presence of the chloro group, ethyl group, and 4-[(propan-2-yl)oxy]phenyl group in 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine imparts unique chemical and biological properties to the compound. These structural features contribute to its reactivity, stability, and potential as a bioactive molecule.
Properties
CAS No. |
586388-50-3 |
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Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
5-chloro-4-ethyl-6-(4-propan-2-yloxyphenyl)pyrimidine |
InChI |
InChI=1S/C15H17ClN2O/c1-4-13-14(16)15(18-9-17-13)11-5-7-12(8-6-11)19-10(2)3/h5-10H,4H2,1-3H3 |
InChI Key |
GKADQVAICFEJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)C2=CC=C(C=C2)OC(C)C)Cl |
Origin of Product |
United States |
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